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Compound of Interest

2-Chloro-5-
Compound Name: _ ]
(trifluoromethyl)pyrazine

cat. No.: B1288226

An In-depth Technical Guide to 2-Chloro-5-
(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding,
physicochemical properties, and reactivity of 2-Chloro-5-(trifluoromethyl)pyrazine. It includes
detailed information on its spectroscopic signature, a plausible synthetic workflow, and its
significant application as a key building block in the development of therapeutic agents,
particularly dihydroceramide desaturase-1 inhibitors.

Chemical Structure and Bonding

2-Chloro-5-(trifluoromethyl)pyrazine, with the CAS Number 799557-87-2, is a halogenated
heterocyclic compound.[1] Its structure is built upon a pyrazine core, which is a six-membered
aromatic ring containing two nitrogen atoms in a para-orientation. This core is substituted with a
chlorine atom at the 2-position and a trifluoromethyl (-CFs) group at the 5-position.

The bonding within the molecule is characterized by:

o Aromatic Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to
the presence of two electronegative nitrogen atoms. This electron deficiency is further
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intensified by the substituents.

o Electron-Withdrawing Substituents: Both the chlorine atom and the trifluoromethyl group are
strongly electron-withdrawing. The -CFs group exerts a powerful negative inductive effect (-1)
due to the high electronegativity of the fluorine atoms. The chlorine atom also has a -1 effect
and a weak positive resonance effect (+R), though the inductive effect is dominant in
influencing the ring's reactivity.

» Polar Covalent Bonds: The molecule features several polar covalent bonds, including C-Cl,
C-F, and C-N. The significant difference in electronegativity between carbon and the halogen
atoms (Cl and F) makes these bonds highly polarized. This electronic landscape makes the
pyrazine ring highly susceptible to nucleophilic aromatic substitution, a key feature of its
reactivity.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrazine are
summarized below. This data is essential for its handling, storage, and application in synthetic

chemistry.

Physicochemical Properties
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Property Value Reference(s)
CAS Number 799557-87-2

Molecular Formula CsH2CIF3N2 [2]
Molecular Weight 182.53 g/mol [2]
Appearance Clear, colorless liquid

Boiling Point 85 °C at 112 mmHg [3]
Density 1.478 g/mL at 25 °C

Refractive Index (n20/D) 1.448

Flash Point 66 °C

SMILES FC(F)(F)clcnc(Clenl

InChi Key AIEGIFIEQXZBCP-

UHFFFAOYSA-N

Predicted Spectroscopic Data

While specific experimental spectra are not widely published, the following tables outline the
predicted spectroscopic characteristics based on the molecule's structure. These predictions
serve as a guide for characterization.

Table 2.2.1: Predicted *H NMR (CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

~8.7 Singlet 1H Pyrazine C3-H

| ~8.9 | Singlet | 1H | Pyrazine C6-H |

Rationale: The two protons on the electron-deficient pyrazine ring are expected to be
significantly deshielded, appearing at a high chemical shift. The strong electron-withdrawing
effects of the adjacent -Cl and -CFs groups would shift them further downfield.
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Table 2.2.2: Predicted 3C NMR (CDClIs, 101 MHz)

Chemical Shift (6, ppm) Assignment
~ 155 C2 (C-Cl)

~ 148 C3 (C-H)

~ 145 (quartet, J = 35 Hz) C5 (C-CF3)
~142 C6 (C-H)

| ~ 120 (quartet, J =275 Hz) | CF3 |

Rationale: Carbons attached to electronegative atoms (N, Cl) will appear downfield. The carbon
attached to the -CFs group will show a characteristic quartet due to coupling with the three
fluorine atoms, and the CFs carbon itself will exhibit a large quartet.

Table 2.2.3: Predicted *°F NMR (CDCls, 376 MHz)

Chemical Shift (6, ppm) Multiplicity Assignment

| ~-68 | Singlet | -CF3 |

Rationale: The trifluoromethyl group on an aromatic ring typically appears in this region of the
19F NMR spectrum.

Table 2.2.4: Predicted Infrared (IR) Spectroscopy

Wavenumber (cm~?) Vibration Type

3100 - 3000 C-H stretch (aromatic)

1600 - 1450 C=C and C=N stretch (aromatic ring)
1350 - 1100 C-F stretch (strong)

| 850 - 750 | C-Cl stretch |
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Synthesis and Experimental Protocols

While a definitive, published protocol for the synthesis of 2-Chloro-5-
(trifluoromethyl)pyrazine is not readily available, a plausible synthetic route can be
conceptualized based on established heterocyclic chemistry. A potential pathway involves the
chlorination of a pyrazine precursor.

2-Amino-5-(trifluoromethyl)pyrazine

NaNO:z, HCI, CuCl

Sandmeyer Reaction

l

2-Chloro-5-(trifluoromethyl)pyrazine

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Chloro-5-(trifluoromethyl)pyrazine.

Example Experimental Protocol: Suzuki Coupling

2-Chloro-5-(trifluoromethyl)pyrazine is a valuable substrate for cross-coupling reactions,
which are fundamental in drug development for constructing complex molecules. The following
protocol details its use in a Suzuki coupling reaction.[4]

Reaction: Coupling of 2-Chloro-5-(trifluoromethyl)pyrazine with 3-[(tert-
butoxycarbonylamino)methyl]phenylboronic acid.

Methodology:

e To areaction vessel containing DMF (5 mL) at 25°C, add 3-[(tert-
butoxycarbonylamino)methyl]phenylboronic acid (500 mg, 1.99 mmol), 2-chloro-5-
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(trifluoromethyl)pyrazine (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99
mmol).[4]

o Purge the resulting solution with nitrogen gas and evacuate the vessel three times to ensure
an inert atmosphere.[4]

o Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the solution.[4]
o Seal the reaction vessel and heat the mixture to 120°C for 14 hours.[4]
« After the reaction period, cool the mixture to 25°C and unseal the vessel.

e Pour the reaction mixture into water. Extract the agqueous phase three times with ethyl
acetate.

o Combine the organic layers, wash with brine, and dry over magnesium sulfate.

« Filter the solution and concentrate the filtrate in vacuo to yield the crude product, [3-(5-
trifluoromethyl-pyrazin-2-yl)-benzyl]-carbamic acid tert-butyl ester.[4]

This protocol illustrates the utility of the C-Cl bond on the pyrazine ring for palladium-catalyzed
C-C bond formation, a cornerstone of modern synthetic chemistry.

Application in Drug Development: Dihydroceramide
Desaturase-1 (DES1) Inhibition

A primary application of 2-Chloro-5-(trifluoromethyl)pyrazine is as a foundational scaffold for
synthesizing inhibitors of Dihydroceramide Desaturase-1 (DES1).[2] DES1 is a critical enzyme
in the de novo biosynthesis of ceramides, which are bioactive lipids involved in numerous
cellular signaling pathways, including apoptosis, cell proliferation, and stress responses.

The DES1 enzyme catalyzes the final step in ceramide synthesis: the insertion of a C4-C5
trans double bond into dihydroceramide to form ceramide. Inhibiting DES1 disrupts this
pathway, leading to an accumulation of dihydroceramides and a depletion of ceramides. This
shift has significant therapeutic potential, as elevated ceramide levels are implicated in insulin
resistance and lipotoxicity. Therefore, DES1 inhibitors are being investigated for the treatment
of metabolic diseases.
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The following diagram illustrates the ceramide biosynthesis pathway and the point of action for
DES1 inhibitors.

De Novo Ceramide Biosynthesis

Palmitoyl-CoA+ | SPT | 3-Ketosphinganine KSR Dihydrosphingosine | CerS | Dihydroceramide -DES1_ Ceramide Complex
Serine (Sphinganine) Sphingolipids

DESL1 Inhibitor
(Derived from

2-Chloro-5-(trifluoromethyl)pyrazine)

Click to download full resolution via product page

Caption: The de novo ceramide synthesis pathway and the inhibition of DES1.

Conclusion

2-Chloro-5-(trifluoromethyl)pyrazine is a highly functionalized heterocyclic compound with
significant value in synthetic and medicinal chemistry. Its unique electronic properties,
stemming from an electron-deficient pyrazine ring substituted with powerful electron-
withdrawing groups, make it an ideal substrate for nucleophilic substitution and metal-catalyzed
cross-coupling reactions. The demonstrated utility of this molecule as a key intermediate for
synthesizing targeted therapeutic agents, such as DES1 inhibitors for metabolic diseases,
underscores its importance for researchers in drug discovery and development. The data and
protocols provided in this guide offer a foundational resource for the scientific community
engaged in the application of advanced chemical building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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